molecular formula C19H17Cl2NO B2893263 3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide CAS No. 861209-79-2

3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide

Cat. No.: B2893263
CAS No.: 861209-79-2
M. Wt: 346.25
InChI Key: DGZZFCLMOOJXGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-(1-hexynyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3,4-Dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzamide: Similar structure but lacks the hexynyl group.

    N-Phenylbenzenecarboxamide: Similar structure but lacks the dichloro and hexynyl groups.

    3,4-Dichloro-N-phenylbenzenecarboxamide: Similar structure but lacks the hexynyl group.

Uniqueness

3,4-Dichloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide is unique due to the presence of both dichloro and hexynyl groups, which confer distinct physical and chemical properties.

Properties

IUPAC Name

3,4-dichloro-N-(3-hex-1-ynylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO/c1-2-3-4-5-7-14-8-6-9-16(12-14)22-19(23)15-10-11-17(20)18(21)13-15/h6,8-13H,2-4H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZZFCLMOOJXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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